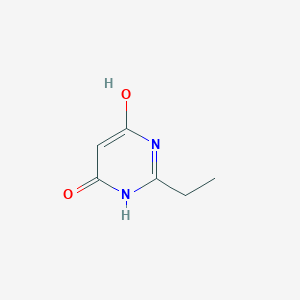
2-Ethyl-4,6-dihydroxypyrimidine
Descripción general
Descripción
2-Ethyl-4,6-dihydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of two hydroxyl groups and an ethyl substituent on the pyrimidine ring can potentially influence the compound's chemical behavior and physical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Ethyl-4,6-dihydroxypyrimidine has been reported using propionitrile as a starting material. The process involves a reaction with hydrogen chloride and free ammonia, followed by cyclization of diethyl malonuric esters with propionamide hydrochloride in the presence of sodium methoxide, yielding the product with an 86% yield . The optimal conditions for synthesizing propionamide hydrochloride, a precursor, include the exclusion of moisture and maintaining the reaction temperature between -10 to 0°C .
Molecular Structure Analysis
Although the specific molecular structure analysis of 2-Ethyl-4,6-dihydroxypyrimidine is not detailed in the provided papers, the general structure of pyrimidines is well-understood. Pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3. The ethyl group at position 2 and hydroxyl groups at positions 4 and 6 are expected to influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-Ethyl-4,6-dihydroxypyrimidine. However, the reactivity of similar pyrimidine derivatives has been studied. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines can yield dinitro derivatives, and subsequent hydrolysis can lead to the formation of nitroethylene derivatives . These reactions highlight the potential reactivity of the hydroxyl groups and the substituent at the 2-position of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine are not explicitly described in the provided papers. However, it is mentioned that the synthesized pyrimidines are high-melting crystalline solids with considerable stability . The presence of hydroxyl groups may confer the compound with hydrogen bonding capabilities, influencing its solubility and interaction with other molecules. The aromatic nature of the pyrimidine ring is also reflected in the color reactions developed by these compounds with various reagents .
Aplicaciones Científicas De Investigación
-
Field : Organic and Medicinal Chemistry
- Application : Pyrimidines are used in the medical and pharmaceutical fields . They are applied on a large scale in these fields .
- Methods : The synthesis of pyrimidines involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process .
- Results : The compounds have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .
-
Field : Anti-inflammatory Research
- Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The synthesis of pyrimidines involves various methods . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
- Application : Pyrimidines have been found to have anticancer properties . They are used in the development of drugs for the treatment of various types of cancer .
- Methods : The synthesis of pyrimidines involves various methods . Their anticancer effects are attributed to their ability to inhibit the growth of cancer cells .
- Results : Several pyrimidine-based drugs, such as imatinib, Dasatinib and nilotinib, are well established treatments for leukemia .
-
Field : Antimicrobial Research
- Application : Pyrimidines have been found to have antimicrobial properties . They are used in the development of drugs for the treatment of various microbial infections .
- Methods : The synthesis of pyrimidines involves various methods . Their antimicrobial effects are attributed to their ability to inhibit the growth of microbes .
- Results : Several pyrimidines have been found to exhibit potent antimicrobial effects .
Propiedades
IUPAC Name |
2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXPKEZRCKCOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334473 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,6-dihydroxypyrimidine | |
CAS RN |
3709-98-6 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















